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Compound of Interest

Compound Name:
4-Morpholinamine,3,3-dimethyl-

(9CI)

CAS No.: 127957-05-5

Cat. No.: B147215 Get Quote

Technical Whitepaper: Comprehensive Characterization of 3,3-Dimethyl-4-aminomorpholine

Executive Summary
3,3-Dimethyl-4-aminomorpholine (CAS: 127957-05-5) is a specialized heterocyclic hydrazine

intermediate increasingly utilized in modern drug discovery. Its structural significance lies in the

gem-dimethyl effect, which introduces steric hindrance adjacent to the nucleophilic nitrogen.

This modification often improves the metabolic stability of drug candidates by blocking

-oxidation sites and restricting conformational flexibility, thereby enhancing target binding
affinity.

This guide provides a rigorous technical framework for the synthesis, purification, and analytical

characterization of 3,3-dimethyl-4-aminomorpholine. It is designed to assist medicinal chemists

and process engineers in validating the identity and purity of this building block to

pharmaceutical standards.
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Property Specification

IUPAC Name 3,3-Dimethylmorpholin-4-amine

Common Name 4-Amino-3,3-dimethylmorpholine

CAS Number 127957-05-5

Molecular Formula

Molecular Weight 130.19 g/mol

SMILES CC1(CNCCO1)N

Predicted Boiling Point 165–170 °C (at 760 mmHg)

Density ~0.98 g/cm³ (Predicted)

Structural Insight: The molecule features a morpholine ring distorted by the gem-dimethyl group

at the C3 position. This steric bulk creates a "locked" conformation that influences the reactivity

of the

-amino group. Unlike the planar

nitrogen in amides, the

-amino nitrogen here is pyramidal (

), making it a potent nucleophile for condensation reactions (e.g., hydrazone formation).

Synthesis & Impurity Profiling
The synthesis of 3,3-dimethyl-4-aminomorpholine typically follows a Nitrosation-Reduction

pathway. Understanding this pathway is critical for identifying process-related impurities.

Synthetic Pathway Visualization
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Figure 1: Synthetic route from 3,3-dimethylmorpholine to the 4-amino derivative, highlighting

critical impurity origins.

Critical Impurities
Unreacted Starting Material (Impurity A): 3,3-dimethylmorpholine. Difficult to separate due to

similar boiling points.

N-Nitroso Intermediate (Impurity B):N-nitroso-3,3-dimethylmorpholine.

Risk: Highly distinct genotoxic concern (cohort of concern).

Control: Must be controlled to < ppm levels if used in late-stage GMP synthesis.

Analytical Characterization Protocols
To ensure the material meets "Drug Substance" quality, a multi-modal analytical approach is

required.

Nuclear Magnetic Resonance (NMR)
Protocol: Dissolve ~10 mg of sample in

or

.

NMR (400 MHz,
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):

1.05 - 1.15 ppm (s, 6H): Gem-dimethyl group. Diagnostic peak.

2.60 - 3.80 ppm (m, 6H): Morpholine ring protons (

). The symmetry is broken by the C3 substitution, resulting in complex multiplets rather
than simple triplets.

2.80 - 3.20 ppm (br s, 2H):

protons. Broadening occurs due to quadrupole relaxation and exchange. Validation: Add

; this peak must disappear.

NMR (100 MHz,

):

20-25 ppm: Methyl carbons.

55-60 ppm: Quaternary C3 carbon (low intensity).

60-70 ppm: Ring carbons adjacent to Oxygen (C2, C6) and Nitrogen (C5).

Mass Spectrometry (MS)
Protocol: Electrospray Ionization (ESI) in Positive Mode.

Expected

:

.

Fragmentation: High collision energy may induce loss of

(

) or ring opening.

Infrared Spectroscopy (FT-IR)
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Protocol: Attenuated Total Reflectance (ATR) on neat liquid.

3300–3400

:

stretching. Look for a doublet characteristic of primary amines (

), distinguishing it from the single band of the secondary amine starting material.

1100–1150

:

ether stretching (morpholine ring).

Quality Control Workflow (Decision Tree)
Use this logic flow to accept or reject batches based on analytical data.
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Figure 2: Analytical decision tree for batch release of 3,3-dimethyl-4-aminomorpholine.
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Handling & Safety Guidelines
Hazard Class: Hydrazine derivatives are potential carcinogens and skin sensitizers.

Storage: Store under inert atmosphere (

or Ar) at 2-8°C. The free base is prone to oxidation (air) and formation of hydrazones with
adventitious aldehydes.

Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the

hydrazine functionality to nitrogen gas before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b147215#characterization-of-3-3-dimethyl-4-
aminomorpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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